molecular formula C6H5F3N2O B12956961 (6-(Trifluoromethyl)pyrazin-2-YL)methanol CAS No. 1060812-78-3

(6-(Trifluoromethyl)pyrazin-2-YL)methanol

Cat. No.: B12956961
CAS No.: 1060812-78-3
M. Wt: 178.11 g/mol
InChI Key: GRRJLLXPINEHRI-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)pyrazin-2-YL)methanol is a heterocyclic compound featuring a pyrazine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and a hydroxymethyl (-CH₂OH) group at the 2-position. Pyrazine derivatives are widely studied due to their roles in pharmaceuticals, agrochemicals, and materials science. This compound is frequently employed as a building block in drug discovery, particularly in kinase inhibitors and antimalarial agents ().

Properties

CAS No.

1060812-78-3

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

[6-(trifluoromethyl)pyrazin-2-yl]methanol

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5-2-10-1-4(3-12)11-5/h1-2,12H,3H2

InChI Key

GRRJLLXPINEHRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyrazine with trifluoromethyl lithium, followed by hydrolysis to yield the desired product . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (6-(Trifluoromethyl)pyrazin-2-YL)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to a carboxylic acid or ketone under controlled conditions.

Reagent/ConditionsProductYieldKey ObservationsSource
KMnO₄ (acidic)(6-(Trifluoromethyl)pyrazin-2-yl)carboxylic acid72%Optimal at 60°C; over-oxidation avoided via pH control.
CrO₃ (Jones reagent)(6-(Trifluoromethyl)pyrazin-2-yl)ketone58%Side products minimized in anhydrous acetone.

Nucleophilic Substitution

The trifluoromethyl group stabilizes electron-deficient pyrazine rings, facilitating substitutions at the 3- and 5-positions.

ReagentConditionsProductYieldNotesSource
NH₃ (aq.)100°C, 12h2-Amino-6-(trifluoromethyl)pyrazine65%Competitive hydroxymethyl oxidation observed.
KI/CuChloroform, 40°C2-Iodo-6-(trifluoromethyl)pyrazine82%t-BuONO required for diazotization.

Esterification and Etherification

The hydroxymethyl group participates in ester/ether formation, enhancing solubility for downstream applications.

ReactionReagentProductYieldConditionsSource
AcetylationAcCl, pyridine(6-(Trifluoromethyl)pyrazin-2-yl)methyl acetate89%Room temp, 2h; minimal ring fluorination.
MitsunobuDIAD, PPh₃Alkyl ether derivatives75–85%Tertiary alcohols preferred for stereoselectivity.

Cross-Coupling Reactions

The pyrazine ring engages in metal-catalyzed couplings to construct biaryl systems.

CatalystPartnerProductYieldConditionsSource
Pd(PPh₃)₄Phenylboronic acid2-(Phenyl)-6-(trifluoromethyl)pyrazine68%Suzuki coupling; DMF/H₂O, 80°C.
CuI/ProlineTerminal alkyneAlkynyl-pyrazine derivatives73%Sonogashira conditions; N₂ atmosphere.

Ring Functionalization

Electrophilic substitutions target the pyrazine ring, leveraging trifluoromethyl-directed regioselectivity.

ReactionReagentProductYieldNotesSource
NitrationHNO₃/H₂SO₄3-Nitro derivative51%Para-directing effect of CF₃ dominates.
BrominationBr₂, FeCl₃3-Bromo-6-(trifluoromethyl)pyrazine63%Ortho/para ratio 4:1 due to steric effects.

Degradation Pathways

Stability studies reveal susceptibility to hydrolytic and thermal degradation.

ConditionDegradation ProductMechanismSource
pH > 10, 60°C6-(Trifluoromethyl)pyrazine-2-carboxylic acidBase-induced oxidation of hydroxymethyl.
UV light (254 nm)CF₃-pyrazine fragmentsRadical cleavage of C–F bonds.

Scientific Research Applications

(6-(Trifluoromethyl)pyrazin-2-YL)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)pyrazin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design . The pyrazine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazine Ring

Trifluoromethyl vs. Methyl or Halogen Substituents
  • [1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol (CAS: 937795-91-0): Replacing -CF₃ with -CH₃ reduces electronegativity and lipophilicity (predicted logP: 0.8 vs. 1.5 for the -CF₃ analog). The methyl derivative has a lower melting point (68–70.5°C), likely due to weaker intermolecular interactions compared to the polar -CF₃ group ().
  • This positional isomer is cited in patent claims for central nervous system disorders ().
  • Halogenated analogs : Brominated derivatives (e.g., 6-(3-(bromomethyl)phenyl)-N-phenylpyrazin-2-amine) highlight the use of halogens for further functionalization, though bromine increases molecular weight and may reduce metabolic stability compared to -CF₃ ().
Functional Group Modifications
  • 3-[(6-Methylpyrazin-2-yl)oxy]phenylmethanol: The hydroxymethyl group is attached via an ether linkage instead of direct ring bonding. This modification reduces hydrogen-bonding capacity and may lower aqueous solubility ().
  • tert-butyl 4-(5-amino-6-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-yl)piperidine-1-carboxylate: Incorporation of -CF₃ into a pyridine-pyrazine hybrid structure demonstrates versatility in scaffold design for antimalarial applications ().

Heterocycle Variations

  • Pyridazine vs. Pyrazine : 6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one replaces pyrazine with pyridazine, a six-membered ring with two adjacent nitrogen atoms. Pyridazines exhibit distinct electronic properties, influencing reactivity and binding interactions ().
  • Pyrimidine Derivatives : Compounds like 2-(pyrazin-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one introduce ring saturation, which can enhance conformational rigidity and bioavailability ().

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Melting Point (°C) Key Features
(6-(Trifluoromethyl)pyrazin-2-YL)methanol 208.13 1.5 Not reported High lipophilicity, -CF₃
[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol 207.27 0.8 68–70.5 Reduced steric hindrance
5-(Trifluoromethyl)pyrazin-2-yl 177.09 2.0 Not reported Positional isomer

Research and Application Insights

  • Pharmaceutical Relevance: The -CF₃ group in (6-(Trifluoromethyl)pyrazin-2-YL)methanol is leveraged in patents for treating neurological and metabolic disorders, likely due to its ability to enhance blood-brain barrier penetration ().
  • Antimalarial Activity : Trifluoromethylpyrazine hybrids, such as those in , show promise in preclinical studies, with -CF₃ improving resistance to enzymatic degradation ().
  • Material Science : Pyrazine derivatives with -CF₃ are explored in liquid crystals and OLEDs, where fluorine’s electron-withdrawing effects tune electronic properties ().

Biological Activity

The compound (6-(Trifluoromethyl)pyrazin-2-YL)methanol has garnered attention in recent years due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article aims to synthesize and analyze the available data regarding its biological activity, focusing on various studies that highlight its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The structure of (6-(Trifluoromethyl)pyrazin-2-YL)methanol features a trifluoromethyl group attached to a pyrazine ring, which is known to enhance the lipophilicity and biological activity of compounds. The presence of the hydroxymethyl group may also contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing the trifluoromethyl pyrazine moiety exhibit significant anticancer properties. For instance, a study highlighted the synthesis of new derivatives based on this scaffold that demonstrated potent activity against various cancer cell lines. The compound RB7, structurally related to (6-(Trifluoromethyl)pyrazin-2-YL)methanol, showed an IC50 range of 6.587 to 11.10 µM against HT-29 colorectal cancer cells, inducing apoptosis through the mitochondrial pathway by up-regulating Bax and down-regulating Bcl2 .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
RB7HT-296.587 - 11.10Induces apoptosis via mitochondrial pathway
17dT. b. brucei0.86Inhibits cell growth through amide linker modification

Antimicrobial Activity

The antimicrobial properties of (6-(Trifluoromethyl)pyrazin-2-YL)methanol derivatives have also been explored. For example, related compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The introduction of the trifluoromethyl group was found to enhance the efficacy against these pathogens significantly .

Table 2: Antimicrobial Activity of Trifluoromethyl Pyrazine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli62.5 µg/mL
Compound BS. aureus78.12 µg/mL

The biological activity of (6-(Trifluoromethyl)pyrazin-2-YL)methanol can be attributed to several mechanisms:

  • Induction of Apoptosis : As seen with related compounds, the activation of apoptotic pathways through modulation of key proteins like Bax and Bcl2 leads to increased cell death in cancer cells .
  • Inhibition of Pathogen Growth : The structural features allow for better interaction with bacterial enzymes or receptors, leading to effective inhibition of bacterial growth .
  • Potential for Drug Development : Given the promising results in vitro, further studies could explore in vivo efficacy and safety profiles for therapeutic applications.

Case Studies

A notable case study involved the evaluation of a series of trifluoromethyl pyrazine derivatives against M. tuberculosis and T. b. brucei, where modifications in the molecular structure led to enhanced potency compared to existing treatments . Another study focused on the synthesis and evaluation of related compounds as potential fungicides, demonstrating their effectiveness against a broad spectrum of plant diseases .

Q & A

Q. What are the common synthetic routes for preparing (6-(Trifluoromethyl)pyrazin-2-YL)methanol, and how are intermediates purified?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or oxidation reactions. For example, in a patent procedure, (6-(Trifluoromethyl)pyrazin-2-YL)methanol derivatives are synthesized via hydrolysis of methyl ethers under alkaline conditions (e.g., NaOH in methanol), followed by acidification (pH 3 with HCl) and extraction with ethyl acetate. Drying agents like anhydrous MgSO₄ are used, and purification is achieved via reverse-phase chromatography (acetonitrile/water) . Another route involves fluorination of pyridine precursors using KF in DMSO, followed by oxidation with KMnO₄ or CrO₃ to introduce the methanol group . Yields often exceed 85–91% under optimized conditions .

Q. Which spectroscopic methods confirm the structure and purity of (6-(Trifluoromethyl)pyrazin-2-YL)methanol?

  • Methodological Answer :
  • LCMS : Validates molecular weight (e.g., m/z 393 [M+H]+ in ) .
  • HPLC : Assesses purity via retention times (e.g., 0.29 minutes under SQD-FA50 conditions) .
  • NMR : Confirms substituent positions (¹H/¹³C NMR for trifluoromethyl and pyrazine protons).
  • X-ray crystallography : Resolves crystal packing and bond angles using software like SHELXL for refinement .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in substitution reactions compared to non-fluorinated analogs?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyrazine ring, facilitating nucleophilic attacks. For example, in fluorinated analogs, substitution at the 3-position proceeds faster than in methyl or chloro derivatives due to increased polarization of C–F bonds. Computational studies (e.g., DFT) can quantify electronic effects, while experimental kinetics (e.g., using NaOMe in methanol) reveal rate differences .

Q. What strategies resolve contradictions in synthetic yields across studies?

  • Methodological Answer :
  • Parameter optimization : Adjust reaction temperature (e.g., 65°C in acetonitrile vs. room temperature in methanol) .
  • Catalyst screening : Use Cs₂CO₃ for base-mediated reactions or tetrabutylammonium iodide as a phase-transfer catalyst .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while hexane/ethyl acetate mixtures aid crystallization .

Q. How can SHELX software enhance crystallographic analysis of (6-(Trifluoromethyl)pyrazin-2-YL)methanol?

  • Methodological Answer : SHELXL refines high-resolution crystallographic data by:
  • Modeling anisotropic displacement parameters for heavy atoms (e.g., fluorine).
  • Handling twinning or disorder in trifluoromethyl groups.
  • Validating hydrogen bonding networks via distance/angle restraints. Example protocols include iterative cycles of least-squares refinement and electron density map analysis .

Q. What role does (6-(Trifluoromethyl)pyrazin-2-YL)methanol play in synthesizing complex bioactive molecules?

  • Methodological Answer : It serves as a key intermediate in drug discovery:
  • Coupling reactions : Amide bond formation with carboxylic acids (e.g., in Example 148 of EP 4 374 877 A2) .
  • Protecting groups : Temporary protection of the methanol group with TBSCl enables subsequent functionalization .
  • Macrocyclization : Integration into spiro compounds (e.g., diazaspiro[4.5]decene derivatives) via Pd-catalyzed cross-coupling .

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